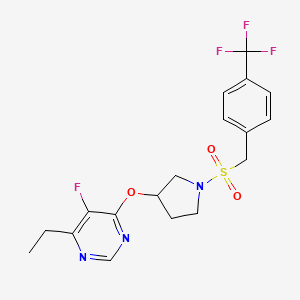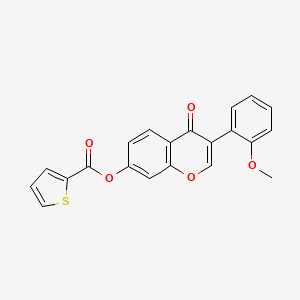
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate" is a derivative of the chromene class, which is known for its diverse biological activities. Chromene derivatives have been extensively studied due to their potential antimicrobial properties and their role as intermediates in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step reactions, starting from simple precursors. For instance, Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which can be further reacted with pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, reductive amination and Vilsmeier-Haack reactions are employed to synthesize various substituted phenyl-2H-chromen-2-one derivatives . The synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate, is optimized using commercially available precursors and involves a Vilsmeier reaction followed by oxidation . Triphenylphosphine-mediated reactions are also used to synthesize chromene derivatives, producing a mixture of isomers .
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, reveals an envelope conformation of the carbocyclic ring and a flat-boat conformation of the pyran ring . Intramolecular hydrogen bonding is often observed, contributing to the stability of the molecular structure .
Chemical Reactions Analysis
Chromene derivatives undergo various chemical reactions, including photo-reorganization, which can lead to the formation of angular pentacyclic compounds . The position of substituents, such as alkoxy groups, can significantly influence the product distribution in these reactions . Additionally, reactions with thiobenzamide can yield substituted chromen-4-ones with significant cytotoxic activity against human cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are closely related to their molecular structure. The presence of substituents like methoxy groups and the conformation of the chromene ring system can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of these compounds is often evaluated in vitro, and structure-activity relationships can be established through molecular modeling and docking studies . The cytotoxic activity against cancer cell lines is also a significant property of these compounds, with some showing promising results in preliminary screenings .
Scientific Research Applications
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which are structurally related to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, exhibit significant antibacterial activity. These compounds have been tested against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating both bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).
Photochemical Synthesis
A study on the photo-reorganization of similar compounds showed the green and convenient synthesis of angular pentacyclics. This research represents a method for synthesizing benzothiophene fused xanthenone derivatives, which are potentially useful in various chemical applications (Dalai et al., 2017).
Novel Organic Syntheses
The compound's derivatives have been synthesized using Suzuki–Miyaura reaction and lactonization, showing efficient approaches to chromen-4-ones with fused thiophene ring. These syntheses contribute to the development of novel organic compounds with potential applications in various fields (Iaroshenko et al., 2012).
Synthesis of Polymers and Complexes
Research into the synthesis of polymers and complexes involving derivatives of this compound has been conducted. These studies contribute to the development of novel materials with potential applications in industrial and pharmaceutical fields (Budzisz et al., 2004).
Antimicrobial and Antioxidant Studies
Compounds related to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their potential use in medical and health-related applications (Raghavendra et al., 2016).
Fluorescence Studies
Derivatives of the compound have been synthesized and characterized, demonstrating excellent fluorescence in solutions and solid states. These findings are valuable for applications in materials science, particularly in the development of fluorescent materials (Shi et al., 2017).
Tumor Cell Selectivity
A derivative of the compound has shown pronounced anti-proliferative activity and tumor cell selectivity, particularly against specific types of tumor cells such as leukemia/lymphoma. This research contributes to the development of novel cancer therapies (Thomas et al., 2017).
properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c1-24-17-6-3-2-5-14(17)16-12-25-18-11-13(8-9-15(18)20(16)22)26-21(23)19-7-4-10-27-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJCBRHHVVEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)

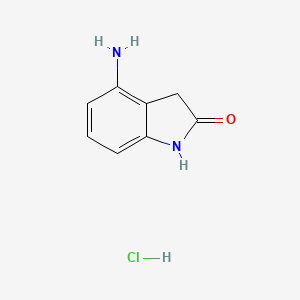
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)
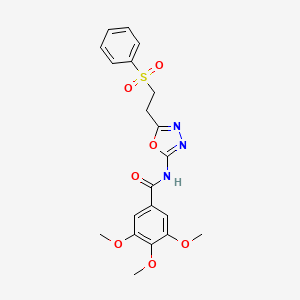
![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)
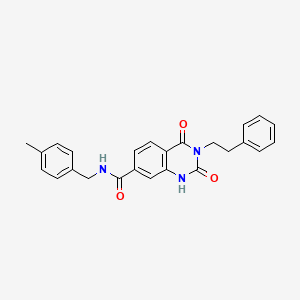

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)
